molecular formula C10H22ClNO B2811651 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride CAS No. 2309468-69-5

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride

Cat. No.: B2811651
CAS No.: 2309468-69-5
M. Wt: 207.74
InChI Key: XIXYCESMPHJOEG-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C10H21NO·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in powder form and is known for its stability under normal storage conditions .

Scientific Research Applications

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves several steps. One common method includes the reaction of cyclohexylmagnesium bromide with 2-chloropropan-1-ol, followed by the addition of methylamine. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are carefully controlled to optimize the conversion rates and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexyl ketone derivatives.

    Reduction: Cyclohexyl alcohol derivatives.

    Substitution: N-alkylated derivatives.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity under certain conditions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-cyclohexyl-1-(methylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-10(12,8-11-2)9-6-4-3-5-7-9;/h9,11-12H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYCESMPHJOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)(C1CCCCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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